EMD-1204831 -

EMD-1204831

Catalog Number: EVT-1533807
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EMD 1204831 is an inhibitor of the receptor tyrosine kinase MET (hepatocyte growth factor receptor) with potential antineoplastic activity. MET inhibitor EMD 1204831 selectively binds to MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing this kinase. MET is overexpressed or mutated in many tumor cell types, and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

EMD-1204831 is a compound recognized for its role as a selective inhibitor of the receptor tyrosine kinase MET, also known as the hepatocyte growth factor receptor. This compound is part of a new class of potent c-Met inhibitors, which are being explored for their potential antitumor activity. EMD-1204831 specifically targets the c-Met signaling pathway, which is crucial in various physiological processes, including embryonic development and tissue repair. Aberrant activation of this pathway is linked to numerous malignancies, such as lung, kidney, stomach, liver, and brain cancers .

Source and Classification

EMD-1204831 was developed by EMD Millipore and is classified under small-molecule inhibitors targeting receptor tyrosine kinases. It has been studied extensively in preclinical models to evaluate its efficacy and safety profile in cancer therapy .

Molecular Structure Analysis

EMD-1204831 has a complex molecular structure characterized by its triazolopyridinone framework. The molecular formula and weight are critical for understanding its interactions with biological targets:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol

The three-dimensional structure plays a significant role in its binding affinity to the MET receptor, influencing both its pharmacodynamics and pharmacokinetics. The compound's design aims to optimize interactions with the ATP-binding site of the MET kinase domain, thereby inhibiting its activity effectively .

Chemical Reactions Analysis

EMD-1204831 primarily functions through competitive inhibition of the MET receptor's tyrosine kinase activity. The key chemical reactions involved include:

  • Binding to MET: EMD-1204831 competes with ATP for binding at the active site of the MET receptor.
  • Inhibition of phosphorylation: The compound effectively prevents phosphorylation events that lead to downstream signaling pathways associated with tumor growth and survival.

This mechanism results in reduced cellular proliferation and increased apoptosis in cancer cells overexpressing the MET receptor .

Mechanism of Action

The mechanism of action for EMD-1204831 involves several critical processes:

  1. Selective Binding: The compound selectively binds to the MET receptor, inhibiting its autophosphorylation.
  2. Downstream Signaling Inhibition: By blocking phosphorylation, it disrupts downstream signaling pathways such as PI3K/Akt and MAPK/ERK that are essential for tumor cell proliferation and survival.
  3. Induction of Apoptosis: The inhibition leads to programmed cell death in cancer cells that rely on MET signaling for growth.

Data from studies indicate that EMD-1204831 exhibits an inhibitory concentration (IC50) in the low nanomolar range (approximately 9 nmol/L), showcasing its potency against c-Met-related pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of EMD-1204831 contribute significantly to its functionality:

  • Appearance: Solid powder
  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

These properties influence how the compound is formulated for delivery in clinical settings .

Applications

EMD-1204831 has potential applications primarily in oncology as a targeted therapy for cancers characterized by aberrant c-Met activation. Its selective inhibition of the MET pathway positions it as a promising candidate for:

  • Antitumor therapies: Particularly in tumors where c-Met is overexpressed or mutated.
  • Combination therapies: Potential use alongside other anticancer agents to enhance efficacy against resistant cancer types.

Research continues into its effectiveness across various cancer models, with ongoing clinical trials assessing its therapeutic potential .

Introduction to c-Met Receptor Tyrosine Kinase and Oncogenic Signaling

Biological Role of c-Met in Cellular Morphogenesis and Tissue Repair

The c-Met receptor tyrosine kinase, encoded by the MET proto-oncogene (chromosome 7q21-q31), is a disulfide-linked α/β heterodimer critical for embryogenesis and tissue homeostasis. Its extracellular region comprises a SEMA domain (semaphorin homology), PSI domain (plexin-semaphorin-integrin), and four IPT domains (immunoglobulin-plexin-transcription factors), while the intracellular portion contains a tyrosine kinase domain [3] [6]. Hepatocyte growth factor (HGF), the sole ligand for c-Met, is a paracrine factor produced by mesenchymal cells. Mature HGF is a heterodimer with an N-terminal hairpin domain and four kringle domains in its α-chain, and a serine protease-like β-chain lacking catalytic activity [2] [6].

Physiologically, HGF binding induces c-Met dimerization, activating tyrosine residues (Y1234/Y1235 in the kinase domain and Y1349/Y1356 in the C-terminal docking site). This triggers downstream effectors (GRB2, GAB1, PI3K, STAT3) [3] [9]. The pathway orchestrates:

  • Embryogenesis: Essential for muscle progenitor cell migration and placental/liver development; MET or HGF knockout causes embryonic lethality [3].
  • Tissue Regeneration: Mediates hepatocyte proliferation during liver repair and epithelial cell scattering in wound healing [2] [10].
  • Morphogenesis: Controls branching tubulogenesis via cytoskeletal reorganization and cell-matrix adhesion [10].

Pathological Implications of Aberrant c-Met Activation in Human Malignancies

Aberrant c-Met signaling drives oncogenesis through:

  • Genetic Alterations: Activating mutations (e.g., juxtamembrane domain mutations T1010I in NSCLC), amplifications (≥11% of lung cancers), or overexpression [9] [10].
  • Ligand-Dependent Mechanisms: Autocrine/paracrine HGF secretion stimulates invasive growth [7].
  • Cross-Talk with Oncogenic Pathways: Cooperates with EGFR, RON, and Wnt/β-catenin to amplify tumor progression [2].

Table 1: c-Met Dysregulation in Human Cancers and Associated Mechanisms

Cancer TypeFrequency of AlterationPrimary MechanismsClinical Impact
Gastric Cancer40% overexpressionc-Met amplification, HGF autocrine loopPoor prognosis, chemotherapy resistance
Non-Small Cell Lung Cancer28–40% overexpressionJM domain mutations (R988C, T1010I)Metastasis, TKI resistance
Breast Cancer (Brain Metastasis)High phospho-METHGF/c-Met/IL-8/CXCL1 inflammatory axisAngiogenesis, microenvironment remodeling
GlioblastomaCommonSEMA domain mutations, Wnt/β-catenin synergyInvasion, stemness maintenance
Papillary Renal CarcinomaHereditary: >80%TK domain mutations (germline/somatic)Tumor initiation

Consequences include:

  • Metastasis: c-Met activation disrupts cadherin-based cell adhesion, enhances motility via RAS/MAPK and PI3K/AKT pathways, and upregulates matrix metalloproteinases [3] [7].
  • Microenvironment Remodeling: In breast cancer brain metastasis, c-Met induces IL-8/CXCL1 secretion, promoting endothelial adhesion and angiogenesis. Astrocyte-derived HGF perpetuates a feed-forward loop [7].
  • Therapeutic Resistance: Overexpression confers resistance to EGFR inhibitors and chemotherapy [5] [9].

Rationale for Targeting c-Met in Molecularly Driven Anticancer Strategies

The oncogenic specificity of c-Met makes it a compelling target:

  • Disease Prevalence: c-Met alterations occur in >20 cancer types, with amplifications/mutations often defining aggressive subtypes [4] [9].
  • Downstream Convergence: Integrates signals from RAS/MAPK (proliferation), PI3K/AKT (survival), and STAT3 (inflammation) pathways [2] [3].
  • Preclinical Validation: Genetic ablation of MET or pharmacological inhibition suppresses tumor growth and metastasis in vivo [4] [10].

Small-molecule inhibitors like EMD-1204831 offer precision by targeting hyperactive c-Met while sparing normal physiological signaling, addressing unmet needs in molecularly stratified cancers.

Properties

Product Name

EMD-1204831

Synonyms

EMD1204831; EMD-1204831; EMD 1204831.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.